5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No.: 1418128-33-2
Cat. No.: VC2971576
Molecular Formula: C13H19BFNO2
Molecular Weight: 251.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1418128-33-2 |
|---|---|
| Molecular Formula | C13H19BFNO2 |
| Molecular Weight | 251.11 g/mol |
| IUPAC Name | 5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| Standard InChI | InChI=1S/C13H19BFNO2/c1-8-10(6-9(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |
| Standard InChI Key | BHHFDPDYGAZFIE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)N)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)N)F |
Introduction
Chemical Identity and Structural Properties
5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, identified by CAS number 1418128-33-2, is a fluorinated arylboronic ester compound with an aniline group. Its distinctive molecular architecture contributes to its utility in cross-coupling reactions and pharmaceutical development.
Basic Identification
The compound possesses several identifiers that facilitate its recognition in chemical databases and research publications. The following table summarizes its key identifying parameters:
| Property | Value |
|---|---|
| CAS Number | 1418128-33-2 |
| Molecular Formula | C13H19BFNO2 |
| Molecular Weight | 251.11 g/mol |
| European Community (EC) Number | 873-232-0 |
| IUPAC Name | 5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| Alternate Names | (3-Amino-5-fluoro-2-methylphenyl)boronic acid pinacol ester |
| MDL Number | MFCD18383724 |
The compound has multiple synonyms in various chemical databases, reflecting its importance in different research contexts. It is sometimes referred to as 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenylamine or Benzenamine, 5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- .
Physical Properties
Understanding the physical properties of this compound is crucial for its handling and application in research settings. The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Solid/Powder |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 370.6 ± 42.0 °C at 760 mmHg |
| Flash Point | 178.0 ± 27.9 °C |
| Estimated Purity (Commercial) | >95% |
These physical properties influence the compound's stability, storage requirements, and handling procedures in laboratory settings .
Synthesis and Chemical Reactivity
The synthesis of 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves palladium-catalyzed borylation reactions. The preparation requires precise reaction conditions to ensure high yield and purity.
Synthetic Routes
The predominant synthetic pathway involves palladium-catalyzed borylation of 3-bromo-5-fluoro-2-methylaniline with bis(pinacolato)diboron. This reaction is typically conducted in the presence of Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base, with 1,4-dioxane as the solvent under reflux conditions.
The reaction sequence can be summarized as:
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Preparation of the halogenated precursor (3-bromo-5-fluoro-2-methylaniline)
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Palladium-catalyzed borylation using bis(pinacolato)diboron
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Purification steps to obtain the final product with high purity
Chemical Reactivity
As a boronic ester, this compound exhibits distinctive reactivity that makes it valuable in synthetic organic chemistry:
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It serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions
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The boronic ester group functions as a versatile handle for further functionalization
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The fluorine and methyl substituents impart specific electronic and steric properties that influence reactivity patterns
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The aniline (primary amine) group provides additional opportunities for derivatization
The compound's reactivity profile is particularly advantageous in medicinal chemistry applications, where selective functionalization is often required.
Biological Activity and Applications
5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has demonstrated significant biological activity in various research contexts, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research has revealed promising anticancer properties for this compound and its derivatives. Studies indicate effectiveness against multiple cancer cell lines, with the following notable findings:
| Cancer Cell Line | Activity | Value |
|---|---|---|
| MDA-MB-231 (triple-negative breast cancer) | IC50 | ~0.126 μM |
| HCT116 (colon cancer) | Cytotoxicity | Significant |
| PC-3 (prostate cancer) | Cytotoxicity | Significant |
These findings suggest potential applications in anticancer drug development. The compound demonstrates selective toxicity toward cancer cells with a significant selectivity index when tested against non-cancerous cells (e.g., MCF10A), showing nearly a 20-fold difference in efficacy. This selectivity is crucial for minimizing potential side effects in therapeutic applications.
Antimicrobial Properties
Beyond cancer applications, this compound has shown antimicrobial activity against common pathogenic bacteria. Preliminary evaluations demonstrated effectiveness against:
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Escherichia coli
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Staphylococcus aureus
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation. This property is particularly valuable for developing new antibiotics amid rising antibiotic resistance concerns.
Pharmaceutical Applications
The compound serves as an intermediate in the synthesis of various pharmaceutical agents, most notably Remibrutinib, a selective covalent BTK inhibitor under clinical development . This application highlights the compound's importance in the pharmaceutical industry's drug development pipeline.
Research Applications and Case Studies
The versatility of 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline extends to various research domains, with several case studies demonstrating its utility.
Case Study: Anticancer Research
A significant study evaluated the compound's effects on multiple cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The results indicated that derivatives of this compound exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin.
Case Study: Antimicrobial Activity
Research conducted on various aniline derivatives showed that introducing bulky groups like tetramethyl dioxaborolane could enhance antimicrobial properties. The study highlighted that compounds with such modifications displayed improved activity against biofilm-forming pathogens.
Organic Synthesis Applications
The compound's primary application remains in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The strategic placement of substituents on the aromatic ring, combined with the boronic ester functionality, enables selective carbon-carbon bond formation, making it a valuable building block in complex molecule synthesis.
| Hazard Statement | Description | Classification Level |
|---|---|---|
| H302 | Harmful if swallowed | Warning Acute toxicity, oral (50%) |
| H312 | Harmful in contact with skin | Warning Acute toxicity, dermal (50%) |
| H315 | Causes skin irritation | Warning Skin corrosion/irritation (100%) |
| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation (100%) |
| H332 | Harmful if inhaled | Warning Acute toxicity, inhalation (50%) |
| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation (100%) |
These classifications indicate that proper handling procedures should be followed when working with this compound .
Precautionary Measures
Based on the GHS classification, the following precautionary measures are recommended:
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Wear appropriate personal protective equipment (gloves, eye protection, lab coat)
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Work in a well-ventilated area or chemical fume hood
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Avoid inhalation of dust or vapors
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Avoid skin and eye contact
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Practice good laboratory hygiene (handwashing, no eating/drinking in lab)
These safety measures help minimize potential risks associated with handling the compound in research settings .
Comparison with Similar Compounds
5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline belongs to a broader class of arylboronic esters with amine functionalities. Comparing its properties with similar compounds provides insight into structure-activity relationships.
Structural Analogs
Several structural analogs exhibit similar but distinct properties:
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3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1129542-03-5)
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Contains tertiary amine (dimethylamino) instead of primary amine
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Different position of fluorine substituent
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Molecular weight: 265.13 g/mol
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6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1227210-37-8)
These structural variations can significantly impact reactivity patterns, binding affinities in biological systems, and physicochemical properties, offering researchers a toolkit of related compounds for structure-activity relationship studies.
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